molecular formula C21H15BrO B2445667 (2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one CAS No. 685106-22-3

(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one

Cat. No.: B2445667
CAS No.: 685106-22-3
M. Wt: 363.254
InChI Key: REXPJNZPUGSFKT-VIWRHKKTSA-N
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Description

(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Properties

IUPAC Name

(2E,4E)-4-bromo-1-naphthalen-2-yl-5-phenylpenta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO/c22-20(14-16-6-2-1-3-7-16)12-13-21(23)19-11-10-17-8-4-5-9-18(17)15-19/h1-15H/b13-12+,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXPJNZPUGSFKT-VIWRHKKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=CC(=O)C2=CC3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C=C\C(=O)C2=CC3=CC=CC=C3C=C2)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The reaction conditions typically include the use of ethanol as a solvent and sodium hydroxide as a base. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product. The crude product is then purified by recrystallization from ethanol .

Chemical Reactions Analysis

(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

    Addition: The compound can participate in addition reactions with electrophiles such as halogens or hydrogen halides, leading to the formation of addition products.

Scientific Research Applications

Biological Activities

Research indicates that (2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one exhibits notable biological activities. These include:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study conducted on the compound's effect on human cancer cell lines demonstrated an IC50 value in the low micromolar range, indicating significant potential for further development as an anticancer agent.

Applications in Medicinal Chemistry

The unique properties of This compound lend it to several applications in medicinal chemistry:

  • Drug Development : Its ability to interact with biological targets makes it a candidate for drug formulation.
  • Lead Compound for Modifications : The structure serves as a scaffold for synthesizing derivatives with enhanced biological activity.

Material Science Applications

In material science, this compound is explored for its potential use in:

  • Organic Photovoltaics : The conjugated system can be utilized in solar cell applications due to its electronic properties.
  • Polymer Chemistry : It can act as a building block in the synthesis of functional polymers.

Comparative Analysis with Related Compounds

To better understand the uniqueness of This compound , a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
5-(4-Bromophenyl)-3-methylpenta-2,4-dienoneBromophenyl groupExhibits different reactivity due to methyl substitution
1-(Naphthalen-1-yl)-3-methylbutanoneNaphthalene moietyFocused on ketone functionality
5-(Phenyl)-3-methylpenta-2,4-dienoneSimple phenyl groupLacks halogen substitution

This table illustrates how the unique bromine substitution and naphthalene attachment in This compound may enhance its biological activity compared to other compounds.

Mechanism of Action

The mechanism of action of (2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to the modulation of various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound may interact with cellular signaling pathways, resulting in anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one can be compared with other similar compounds, such as:

    (2E,4E)-5-(4-(dimethylamino)phenyl)-1-(naphthalen-2-yl)penta-2,4-dien-1-one: This compound has a dimethylamino group instead of a bromine atom, which may result in different chemical and biological properties.

    (2E,4E)-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid: This compound has a cyano group and a methoxyphenyl ring, which may affect its reactivity and applications.

    (2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid:

Biological Activity

(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one is a member of the chalcone family, which are known for their diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through the Claisen-Schmidt condensation reaction , which involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. Typical conditions include using ethanol as a solvent and sodium hydroxide as a base. The resulting product can be purified through recrystallization from ethanol.

Chemical Properties:

  • Molecular Formula: C21H15BrO
  • Molecular Weight: 365.25 g/mol
  • InChI Key: InChI=1S/C21H15BrO/c22-20(14-16-6-2-1-3-7-16)12-13-21(23)19-11-10-17-8-4-5-9-18(17)15-19/h1-15H/b13-12+,20-14+.

Antimicrobial Properties

Research indicates that chalcones exhibit significant antimicrobial activity. A study highlighted that derivatives of chalcones, including those similar to (2E,4E)-4-bromo compounds, show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom may enhance this activity through increased lipophilicity and reactivity.

Anti-inflammatory Effects

Chalcones have been studied for their anti-inflammatory properties. The compound (2E,4E)-4-bromo has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Activity

The anticancer properties of chalcones are well-documented. (2E,4E)-4-bromo compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. The structure–activity relationship (SAR) studies indicate that modifications to the phenyl groups can enhance or reduce this activity .

Structure–Activity Relationship Studies

A detailed structure–activity relationship study involving various analogues of chalcones has revealed critical structural features necessary for biological activity. For instance, the retention of specific diene configurations and aromatic rings is essential for maintaining potency against target biological pathways .

CompoundActivityKey Features
(2Z,4E)-5-phenylpenta-2,4-dienoic acidInhibitoryEssential diene unit
(2E,4E)-4-bromo compoundAntimicrobialBromine enhances lipophilicity
(2E,4E)-5-(dimethylamino)phenyl derivativeCytotoxicModifications alter activity

Clinical Implications

The potential of (2E,4E)-4-bromo compounds in drug development is significant. Their diverse biological activities suggest applications in creating new therapeutic agents for treating infections and cancer. Ongoing research aims to optimize these compounds for better efficacy and reduced side effects .

Q & A

Q. What are the standard synthetic routes for (2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one, and how are reaction conditions optimized?

The compound is synthesized via Claisen-Schmidt condensation , a common method for α,β,γ,δ-unsaturated ketones. Optimization involves adjusting reaction time, temperature, and stoichiometry of precursors (e.g., brominated acetophenone derivatives and aryl aldehydes). Yields typically range from 65–85% under reflux conditions in ethanol or acetic acid . Key characterization includes ¹H/¹³C NMR, FT-IR, and GC-MS to confirm regiochemistry and purity. For brominated derivatives, halogenation steps may require controlled conditions to prevent over-bromination .

Q. How is the stereochemical configuration confirmed for this compound?

The (2E,4E) configuration is validated via NMR coupling constants (J values) for conjugated dienes (typically ~15 Hz for trans double bonds) and X-ray crystallography . For example, crystal structures of analogous chalcones (e.g., (2E,4E)-5-(4-dimethylaminophenyl)-1-(naphthalen-2-yl)penta-2,4-dien-1-one) reveal planar geometries with dihedral angles <5° between aromatic rings, confirming extended conjugation .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of brominated chalcone derivatives?

Bromine’s high electron density can cause absorption errors during X-ray data collection. SHELXL (via SHELXTL or ORTEP-3 ) is used for refinement, employing anisotropic displacement parameters and hydrogen-bonding constraints. Challenges include resolving disorder in flexible side chains and modeling thermal motion. For example, in (2E,4E)-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one, intramolecular O–H···O hydrogen bonds stabilize the structure, requiring precise refinement of bond lengths and angles .

Q. How do substituents on the β-ring influence biocatalytic reduction pathways?

Substituents like bromine alter electron density and steric bulk, affecting enzyme-substrate interactions. In fungal ene-reductase studies (e.g., Penicillium citrinum CBMAI 1186), electron-withdrawing groups (e.g., Br) reduce conversion rates due to decreased electrophilicity of the α,β-unsaturated ketone. Regioselectivity is monitored via HPLC or GC-MS , with yields varying by >20% between para-bromo and methyl-substituted analogs .

Q. What discrepancies exist in reported biological activities of chalcone derivatives, and how are they resolved?

Contradictions in anticancer activity (e.g., IC₅₀ values) often stem from assay variability (cell line specificity, incubation time). For example, a chalcone derivative showed 80% inhibition in HCT116 colon cancer cells but <50% in A549 lung cells. Methodological standardization (e.g., MTT vs. SRB assays) and dose-response profiling are critical. Structural analogs with naphthalenyl groups exhibit enhanced activity due to improved lipophilicity and DNA intercalation .

Methodological Tables

Table 1: Synthesis Optimization for Brominated Chalcones

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAcetic acidHigher purity (vs. ethanol)
Reaction Time6–8 hoursMaximizes yield (75–85%)
Bromination AgentNBS (vs. Br₂)Reduced side reactions

Table 2: Crystallographic Data for Analogous Compounds

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Refinement Tool
(2E,4E)-1-(2-Hydroxyphenyl)-5-phenyl-...Pbca10.917.9930.2190SHELXL
(2E,4E)-5-(4-Dimethylaminophenyl)-...P21/c17.1511.049.5898.43SHELXTL

Key Recommendations for Researchers

  • Use SHELXL for high-resolution crystallography to resolve bromine-related disorder .
  • Validate biocatalytic reductions with HPLC-MS to track regioselectivity .
  • Standardize bioactivity assays across cell lines to ensure reproducibility .

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